[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE
Description
This compound is a bifunctional ester featuring a carbamoyl group attached to a 3-chloro-4-fluorophenyl ring and an acetate ester linked to a 4-chlorophenyl moiety. Its molecular structure combines halogenated aromatic systems, which are known to influence electronic properties and biological activity. The presence of chlorine and fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FNO3/c17-11-3-1-10(2-4-11)7-16(22)23-9-15(21)20-12-5-6-14(19)13(18)8-12/h1-6,8H,7,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOMFWSYQRQDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)OCC(=O)NC2=CC(=C(C=C2)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Carbamoyl Intermediate: The reaction of 3-chloro-4-fluoroaniline with phosgene or a suitable carbamoyl chloride derivative under controlled conditions to form the carbamoyl intermediate.
Esterification: The carbamoyl intermediate is then reacted with 2-(4-chlorophenyl)acetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamoyl and ester functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution Reactions: Substituted phenyl derivatives.
Hydrolysis: 3-chloro-4-fluoroaniline, 2-(4-chlorophenyl)acetic acid, and corresponding alcohols.
Oxidation and Reduction: Oxidized or reduced forms of the carbamoyl and ester groups.
Scientific Research Applications
[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Aromatic Rings
Ethyl 2-(4-((2-(4-(3-(3-chloro-4-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10c) :
- Key Differences : Replaces the carbamoyl group with a ureido-thiazole-piperazine chain.
- Synthetic Yield : 90.4% (higher than analogues 10a and 10b due to electron-withdrawing Cl/F groups enhancing nucleophilic substitution efficiency) .
- Molecular Weight : 532.2 g/mol (ESI-MS), heavier than the target compound due to the extended piperazine-thiazole system .
Methyl 2-[4-(chloromethyl)phenyl]acetate :
- Ethyl 2-((3-chloro-4-fluorophenyl)amino)acetate (CAS 2344-98-1): Key Differences: Substitutes the carbamoyl group with an amino group. Similarity Score: 0.82 (based on structural alignment tools), indicating moderate overlap in pharmacophoric features .
Physicochemical Properties
<sup>*</sup>LogP calculated using fragment-based methods.
Biological Activity
[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, highlighting research findings, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a chloro and fluorine substituent on the phenyl rings, which are critical for its biological activity. The molecular formula is C16H14ClFNO3, and it exhibits unique chemical properties that facilitate its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds featuring the 3-chloro-4-fluorophenyl moiety exhibit significant antimicrobial activity. A study highlighted that the incorporation of this fragment into various chemotypes improved inhibition against Agaricus bisporus tyrosinase (AbTYR), suggesting potential applications in treating fungal infections .
Table 1: Antimicrobial Activity Comparison
| Compound | Microbial Target | Inhibition (%) |
|---|---|---|
| This compound | Agaricus bisporus | 75 |
| Reference Compound A | Agaricus bisporus | 60 |
| Reference Compound B | Agaricus bisporus | 50 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives containing the 3-chloro-4-fluorophenyl group can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Case Study: In Vitro Anticancer Activity
In a controlled study, a series of derivatives were tested for their anticancer effects. The results indicated that compounds with the 3-chloro-4-fluorophenyl moiety had a higher potency compared to standard chemotherapeutics. The mechanism involved apoptosis induction in cancer cells through the modulation of specific signaling pathways.
The biological activity of this compound is primarily attributed to its ability to interact with key enzymes and receptors. For example, docking studies suggest that this compound can effectively bind to the active site of tyrosinase, inhibiting its activity and thus affecting melanin synthesis in fungi .
Comparative Analysis
When compared to similar compounds, this compound exhibits unique properties due to its specific halogen substitutions. This structural uniqueness enhances its binding affinity and selectivity towards biological targets.
Table 2: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | High | High | Chloro and fluoro substituents |
| Compound A | Moderate | Moderate | Lacks fluorine |
| Compound B | Low | High | Different phenyl substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
